Heraclenin

概要

説明

Synthesis Analysis

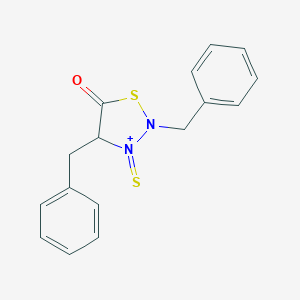

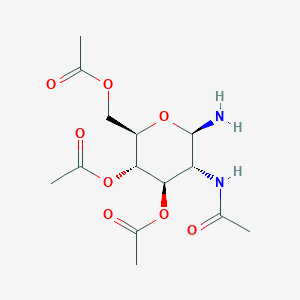

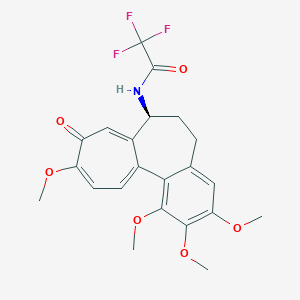

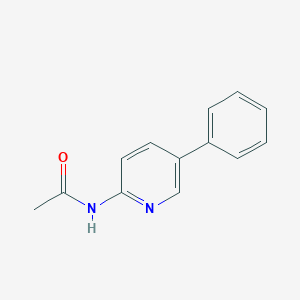

Heraclenin is isolated through column chromatography from the root parts of the plant Prangos pabularia. The extraction process yields heraclenin with a molecular formula of C16H14O5. This compound is of significant interest due to its structural uniqueness and potential applications in various fields, including material science and biotechnology (Banday et al., 2013).

Molecular Structure Analysis

The molecular structure of heraclenin is characterized by various techniques such as X-ray diffraction (XRD), which predicts its structure to be orthorhombic. Structural analysis through SEM and optical microscopy reveals that heraclenin comprises large microcrystals exhibiting irregular surface morphologies. This structural information is crucial for understanding the compound's physical and chemical behaviors and its potential industrial and pharmaceutical applications (Banday et al., 2013).

Chemical Reactions and Properties

Heraclenin's unique chemical structure, particularly the presence of an epoxide group in its side chain, contributes to its distinct chemical properties. For instance, it has been compared with imperatorin, a similar compound lacking an epoxide group, to study its effects on inducing structural chromosome aberrations and sister-chromatid exchanges in human lymphocytes in vitro. The results indicate that the epoxide group significantly influences heraclenin's chemical reactivity, making it a subject of interest for genetic and molecular biology research (Abel & Schimmer, 1986).

Physical Properties Analysis

The physical properties of heraclenin, such as its melting point (112–114 °C) and its formation into large microcrystals with irregular surface morphologies, are key factors in determining its potential applications. The compound's low absorbance in the visible range and its photoluminescence properties, exhibiting good emission at certain wavelengths, make heraclenin a candidate for optoelectronic applications (Banday et al., 2013).

Chemical Properties Analysis

Heraclenin's chemical properties, especially its interaction with light, where it shows indirect allowed and forbidden indirect allowed transitions with optical band gaps around 3.67 eV and 3.91 eV, are significant for its applications in optoelectronics. Its ability to exhibit photoluminescence with good emission in the visible region at specific wavelengths further highlights its potential as a material for optoelectronic devices and biological imaging applications (Banday et al., 2013).

科学的研究の応用

Specific Scientific Field

Summary of the Application

Heraclenin, a linear furanocoumarin, has been identified as a potential material for optoelectronic devices .

Methods of Application or Experimental Procedures

Heraclenin was isolated from the ethyl acetate extract of the roots of Prangos pabularia. The compound was characterized using x-ray diffraction (XRD), scanning electron microscopy (SEM), optical microscopy, ultraviolet (UV)–visible, and photoluminescence (PL) measurements .

Results or Outcomes

The structural analysis confirmed the orthorhombic structure of the system. The compound contains microcrystals with irregular morphology. From UV–visible spectroscopy, high transmission was displayed by these crystals in the entire visible range. The optical band gap (Eg) was found to be around 3.91 eV and exhibited indirect allowed transitions. Photoluminescence data showed good emission at certain wavelengths in the visible region. The observed optical properties could be due to intramolecular charge transfer (ICT) when excited by any suitable light .

Pharmacology

Specific Scientific Field

Summary of the Application

Heraclenin has been reported to exhibit skin photosensitizing, anti-coagulant, and anti-inflammatory activities .

Results or Outcomes

Biological Imaging

Specific Scientific Field

Summary of the Application

Heraclenin’s optical properties can be explored for use as fluorophores in biological imaging applications .

Results or Outcomes

Immunology

Specific Scientific Field

Summary of the Application

Heraclenin has been found to inhibit the proliferation of human primary T cells in a concentration-dependent manner by targeting activated T cell nuclear factor (NFAT) .

Results or Outcomes

Organic Semiconductors

Specific Scientific Field

Summary of the Application

Heraclenin’s significant physical and chemical properties have attracted the attention of chemists, physicists, and engineers, resulting in the rapid development of organic electronics .

Results or Outcomes

T Cell Inhibition

Specific Scientific Field

Summary of the Application

Heraclenin has been found to inhibit the proliferation of human primary T cells in a concentration-dependent manner by targeting activated T cell nuclear factor (NFAT) .

Results or Outcomes

Safety And Hazards

将来の方向性

特性

IUPAC Name |

9-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)11(21-16)8-19-15-13-10(5-6-18-13)7-9-3-4-12(17)20-14(9)15/h3-7,11H,8H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJZWFCPUDPLME-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H](O1)COC2=C3C(=CC4=C2OC=C4)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40182990 | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heraclenin | |

CAS RN |

2880-49-1 | |

| Record name | (+)-Heraclenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2880-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heraclenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002880491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heraclenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40182990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HERACLENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71S84CX12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)